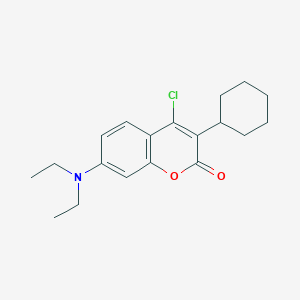
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Wissenschaftliche Forschungsanwendungen
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. Some of the research applications include:
1. Cancer: Several studies have reported that 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins.
2. Inflammation: 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Infectious diseases: Some studies have reported that 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile exhibits antimicrobial activity against various bacterial and fungal strains. The compound inhibits the growth of these pathogens by disrupting their cell membrane and inhibiting the activity of certain enzymes.
Wirkmechanismus
The exact mechanism of action of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile is not fully understood. However, several studies have suggested that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, the compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound inhibits the activity of certain kinases and transcription factors that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile exhibits several biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation: The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile inhibits the production of inflammatory cytokines and chemokines, which reduces inflammation.
3. Antimicrobial activity: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations associated with the use of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments. Some of the advantages include:
1. High potency: The compound exhibits high potency against cancer cells and pathogens, which makes it a potential candidate for drug development.
2. Wide therapeutic applications: 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile has potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
3. Low toxicity: The compound exhibits low toxicity in vitro and in vivo, which makes it a safe candidate for drug development.
Some of the limitations associated with the use of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include:
1. Limited bioavailability: The compound has limited bioavailability, which may limit its effectiveness in vivo.
2. Lack of selectivity: The compound exhibits lack of selectivity towards cancer cells and pathogens, which may result in off-target effects.
3. Lack of in vivo studies: There is a lack of in vivo studies on the compound, which makes it difficult to assess its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile. Some of these directions include:
1. Development of analogs: The development of analogs of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile with improved bioavailability and selectivity may lead to the development of more effective therapeutic agents.
2. In vivo studies: More in vivo studies are needed to assess the potential of the compound as a therapeutic agent.
3. Combination therapy: The use of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile in combination with other therapeutic agents may enhance its effectiveness in treating various diseases.
4. Mechanistic studies: Further mechanistic studies are needed to fully understand the mode of action of the compound and its potential therapeutic applications.
Conclusion:
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. The compound exhibits high potency, wide therapeutic applications, and low toxicity, which make it a potential candidate for drug development. However, there are limitations associated with the use of the compound in lab experiments, such as limited bioavailability and lack of selectivity. Further research is needed to fully understand the potential of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile as a therapeutic agent.
Synthesemethoden
The synthesis of 2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile has been reported in several research articles. One of the most common methods is the reaction between 2-amino-4,6-dichloropyrimidine, furan-2-carbaldehyde, and benzyl mercaptan in the presence of potassium carbonate and acetonitrile. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification by column chromatography.
Eigenschaften
Molekularformel |
C16H11N3O2S |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
2-benzylsulfanyl-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H11N3O2S/c17-9-12-14(13-7-4-8-21-13)18-16(19-15(12)20)22-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,18,19,20) |
InChI-Schlüssel |
YKBAJHDWDYCIHU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N |
SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)

![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)